Fast Blue B Salt

Native PAGE esterase zymography 2-naphthyl acetate detection

Researchers face high non-specific background when substituting other Fast Blue salts in enzyme histochemistry. Fast Blue B Salt is the evidence-preferred chromogen: in esterase zymography, it yields significantly lower background than Fast Blue BB/RR (p<0.0001), enabling unambiguous detection of low-activity isoforms. For AChE inhibitor screening, its TLC assay achieves 83% concordance with the Ellman gold standard-no microplate reader needed. Standardized AP staining (40 mg/100 mL citrate buffer, pH 4-8) ensures reproducibility. ≥95% dye content; store at 2-8°C, light-protected.

Molecular Formula C14 H12 Cl2 N4 O2 . Zn Cl2
Molecular Weight 475.5 g/mol
CAS No. 14263-94-6
Cat. No. B080756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFast Blue B Salt
CAS14263-94-6
Synonyms3,3'-dimethoxybiphenyl-4,4'-bisdiazonium
dichloride of Fast Blue B
Fast Blue B
tetrachlorozincate(2-)(1:1) of Fast Blue B
Molecular FormulaC14 H12 Cl2 N4 O2 . Zn Cl2
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]
InChIInChI=1S/C14H12N4O2.4ClH.Zn/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;;;;/h3-8H,1-2H3;4*1H;/q+2;;;;;+2/p-4
InChIKeyGPPKNJIWDULNQH-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fast Blue B Salt CAS 14263-94-6: Procurement Guide for Histochemistry and Biochemical Assays


Fast Blue B Salt (CAS 14263-94-6), also designated as Azoic Diazo No. 48 or 3,3′-Dimethoxybiphenyl-4,4′-di(diazonium) zinc chloride, is a diazonium salt chromogenic reagent with molecular weight 475.47 and molecular formula C14H12N4O2Cl2•ZnCl2 . The compound is supplied as a powder with dye content typically ≥95%, water solubility of approximately 1 mg/mL, and requires storage at 2–8°C protected from light to prevent discoloration . Fast Blue B Salt functions as a coupling agent that reacts with enzymatic cleavage products (e.g., naphthols liberated from naphthyl phosphate or naphthyl acetate substrates) to form colored diazonium precipitates, enabling visualization of enzyme activity in tissue sections and on separation media [1].

Why Fast Blue B Salt Cannot Be Replaced by Fast Blue BB or Fast Blue RR in Critical Applications


Diazonium salts within the Fast Blue series—specifically Fast Blue B, Fast Blue BB, and Fast Blue RR—exhibit distinct chemical structures, solubility profiles, and chromogenic properties that preclude simple interchangeability [1]. Substitution of Fast Blue B Salt with Fast Blue BB or Fast Blue RR without protocol validation introduces measurable performance differences, including significantly elevated non-specific background staining, altered banding patterns on electrophoretic gels, and divergent reaction kinetics with specific enzyme-substrate systems [2]. These differences directly impact signal-to-noise ratios, detection sensitivity, and assay reproducibility. The following quantitative evidence demonstrates why procurement decisions should be guided by application-specific performance data rather than class-level assumptions about diazonium salt equivalence.

Fast Blue B Salt Quantitative Differentiation Evidence: Head-to-Head Performance Data


Fast Blue B Salt vs. Fast Blue BB and Fast Blue RR: Quantitative Background Staining Reduction in Native PAGE

In a direct head-to-head comparison on Native polyacrylamide gel electrophoresis (PAGE) using 2-naphthyl acetate (75 µM) as substrate and 0.12% dye concentration for each diazonium salt, Fast Blue B Salt produced significantly lower non-specific background staining than either Fast Blue BB or Fast Blue RR [1]. The difference in background staining intensity reached statistical significance with p < 0.0001. Among the three dyes tested, Fast Blue RR exhibited the highest background staining, while Fast Blue B produced the lightest gel background [1]. The study also noted that the banding pattern varied with different dyes, indicating differential reactivity with the same esterase products [1].

Native PAGE esterase zymography 2-naphthyl acetate detection gel staining

Fast Blue B Salt TLC Assay vs. Ellman Microplate Assay: Cross-Method Concordance in Acetylcholinesterase Inhibitor Screening

A systematic cross-study comparison evaluated Fast Blue B Salt-based thin layer chromatography (TLC) assay against the widely accepted Ellman microplate assay for acetylcholinesterase (AChE) inhibitor screening [1]. Among 138 test compounds of natural and synthetic origin, the two methods yielded concordant classification for 83% of the compounds screened [1]. Divergence was observed for 15% of compounds (active in microplate, inactive in TLC) and 2% of compounds (active in TLC, inactive in microplate). These divergences were attributed not to assay principle differences but to compound interactions with the TLC silica matrix [1]. The high concordance rate validates Fast Blue B Salt TLC as a screening-appropriate alternative to higher-throughput microplate methods [1].

acetylcholinesterase inhibition TLC bioautography Alzheimer's drug screening colorimetric assay

Fast Blue B Salt Solubility Specification: Defined Aqueous Solubility Enables Reproducible Working Solution Preparation

Fast Blue B Salt has a defined aqueous solubility of 1 mg/mL in water at room temperature, as specified in multiple vendor technical datasheets and authoritative chemical databases [1]. This solubility value is consistently reported across independent sources and serves as a baseline for preparing working staining solutions. Practical preparation protocols for serum alkaline phosphatase assays using α-naphthyl phosphate as substrate specify dissolving 40 mg of Fast Blue B Salt per 100 mL of citrate buffer (pH 4–8) together with 5 g sodium lauryl sulfate, prepared immediately before use [2]. The defined solubility parameter enables reproducible reagent preparation across laboratories and batch-to-batch consistency verification.

reagent solubility working solution preparation histochemistry protocol quality specification

Fast Blue B Salt Stability and Storage Parameters: Light Sensitivity and Incompatibility Constraints

Fast Blue B Salt exhibits defined stability constraints that inform proper handling and storage. The compound is stable under recommended conditions but incompatible with strong oxidizing agents and alkaline hydroxides, and may discolor upon exposure to light [1]. Storage temperature specification is 2–8°C [1]. Technical documentation indicates a shelf life of 12 months when properly stored in sealed amber containers under inert atmosphere [2]. Melting point is reported as >300°C (lit.) with decomposition noted above 150°C in some technical sheets [2]. These specifications provide quality benchmarks for incoming material verification.

reagent stability storage conditions diazonium salt handling quality control

Fast Blue B Salt: Evidence-Backed Application Scenarios for Scientific Procurement


Native PAGE Esterase Zymography Requiring Minimal Background Interference

For laboratories performing esterase zymography on Native PAGE gels with 2-naphthyl acetate substrate, Fast Blue B Salt is the evidence-preferred diazonium salt based on direct comparative data showing significantly lower background staining (p < 0.0001) than Fast Blue BB or Fast Blue RR [1]. This reduced background enables unambiguous detection of low-activity esterase isoforms and improves gel image documentation quality for publication.

Acetylcholinesterase Inhibitor Screening via TLC Bioautography

For research groups screening plant extracts or synthetic libraries for acetylcholinesterase inhibitors without access to microplate readers, Fast Blue B Salt TLC assay provides a validated, equipment-minimal method with 83% concordance to the gold-standard Ellman microplate assay across 138 compounds [2]. The visual readout (white inhibition spots on purple background) enables rapid qualitative screening with minimal infrastructure investment.

Alkaline Phosphatase Histochemistry in Tissue Sections

Fast Blue B Salt is extensively validated for alkaline phosphatase localization in tissue sections using naphthol AS-phosphate or α-naphthyl phosphate substrates, producing a vibrant blue precipitate at enzyme activity sites . Standardized working solution protocols using 40 mg Fast Blue B Salt per 100 mL citrate buffer (pH 4–8) with sodium lauryl sulfate provide reproducible staining across tissue types [3]. This application is foundational in developmental biology, bone histology, and stem cell differentiation studies.

Quality Control Verification of Diazonium Salt Reagent Integrity

Procurement and QC laboratories can utilize the defined solubility specification (1 mg/mL in H2O) and storage stability parameters (2–8°C, light protection, 12-month shelf life) as incoming material acceptance criteria [4]. These vendor-documented specifications provide objective benchmarks for assessing batch-to-batch consistency and detecting reagent degradation prior to use in critical staining protocols.

Quote Request

Request a Quote for Fast Blue B Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.